1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester, (2S,4R)-
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Overview
Description
(2S,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID is a compound of significant interest in the field of organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group on the amino group and a carboxylic acid functional group. This compound is widely used in peptide synthesis and as a building block in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of (2S,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID typically involves the protection of the amino group with a BOC group, followed by the introduction of the carboxylic acid functionality. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of pyrrolidine is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine.
Introduction of the carboxylic acid group: The protected pyrrolidine is then subjected to carboxylation reactions to introduce the carboxylic acid group.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(2S,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The BOC-protected amino group can undergo nucleophilic substitution reactions.
Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2S,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID involves its role as a protected amino acid derivative. The BOC group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
(2S,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID can be compared with other similar compounds such as:
(2S,4R)-4-Methylglutamate: A potent and selective agonist at kainate receptors.
(2S,4R)-4-Fluoroglutamine: Used in positron emission tomography (PET) imaging.
(2S,4R)-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid: Another protected amino acid derivative used in peptide synthesis.
The uniqueness of (2S,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID lies in its specific stereochemistry and the presence of both BOC and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H17N2O4- |
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Molecular Weight |
229.25 g/mol |
IUPAC Name |
(2S,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/p-1/t6-,7+/m1/s1 |
InChI Key |
WDWRIVZIPSHUOR-RQJHMYQMSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)[O-])N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])N |
Origin of Product |
United States |
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